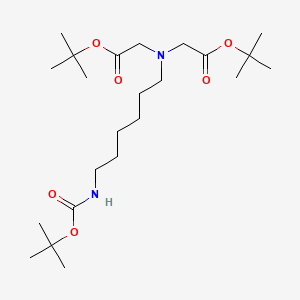

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is a compound that features a tert-butyl group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where protection of functional groups is necessary.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:

Oxidation: The tert-butyl group can be oxidized under specific conditions.

Reduction: The Boc group can be removed using strong acids like trifluoroacetic acid or HCl in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO4 or OsO4 can be used.

Reduction: Trifluoroacetic acid or HCl in methanol are common reagents for deprotection.

Substitution: Nucleophiles like RLi or RMgX can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Wissenschaftliche Forschungsanwendungen

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is used in various scientific research applications, including:

Chemistry: It is used in peptide synthesis and as a protecting group for amines.

Biology: The compound can be used in the synthesis of biologically active peptides and proteins.

Medicine: It is involved in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.

Wirkmechanismus

The mechanism of action of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate involves the protection of amino groups through the formation of a Boc derivative. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Di-tert-butyl dicarbonate: Used for Boc protection of amines.

tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.

Uniqueness

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is unique due to its dual protection of amino groups, which allows for selective reactions and high stability under various conditions . This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.

Biologische Aktivität

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate (CAS: 1076199-10-4) is a compound characterized by its unique structure, which includes tert-butyl groups and a Boc-protected amino group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Understanding its biological activity is crucial for its application in various scientific fields.

The synthesis of this compound typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP in acetonitrile. This protection is essential for preventing unwanted reactions during subsequent chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C18H34N2O6 |

| Molecular Weight | 366.48 g/mol |

| CAS Number | 1076199-10-4 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The mechanism of action of this compound primarily revolves around its ability to protect amino groups. The Boc group prevents unwanted reactions, allowing selective functionalization at other sites. This selectivity is vital in synthesizing biologically active compounds .

Biological Activity

Research indicates that this compound can be utilized in the synthesis of biologically active peptides and proteins. Its role as a protecting group is particularly significant in maintaining the integrity of sensitive functional groups during chemical reactions .

Case Studies

- Peptide Synthesis : In a study focused on peptide synthesis, this compound was employed to protect amino acids, facilitating the formation of complex peptide structures without degradation of sensitive moieties .

- Pharmaceutical Development : The compound has been explored for its potential in drug formulation, where it aids in protecting reactive amines during synthesis, thus enhancing the stability and efficacy of pharmaceutical products .

Metabolism and Excretion

A related compound, N-tert-butoxycarbonylmethamphetamine (BocMA), has been studied for its metabolic pathways. The metabolism involved hydroxylation, carbonylation, and N-demethylation, suggesting that similar pathways could be relevant for this compound. Understanding these pathways is crucial for predicting how this compound behaves in biological systems .

Table 2: Metabolic Pathways

| Pathway | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| Carbonylation | Formation of carbonyl compounds |

| N-Demethylation | Removal of methyl groups |

Eigenschaften

IUPAC Name |

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMXEOGZSGYRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652477 |

Source

|

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-10-4 |

Source

|

| Record name | Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.